molecular formula C19H21BrN2O3S B2396916 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide CAS No. 727420-66-8

4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide

Cat. No.: B2396916
CAS No.: 727420-66-8
M. Wt: 437.35
InChI Key: YFPAMSLHQBZVLH-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide is a synthetic sulfonamide derivative designed for advanced pharmacological and chemical biology research. This compound belongs to a class of indole-sulfonamide hybrids, which are of significant interest in medicinal chemistry due to their potential multi-target biological activities. The structure incorporates a 2,5-dimethylindole moiety, a common pharmacophore in bioactive natural products, linked via an ethyl chain to a 4-bromo-3-methoxybenzenesulfonamide group . The primary research applications of this compound are anticipated to be in the areas of oncology and inflammation. Structurally similar indole-sulfonamide compounds have demonstrated promising anti-proliferative and anti-angiogenic properties in scientific studies . The presence of the bromo and methoxy substituents on the benzene ring is a key structural feature, as halogenation is a common strategy to enhance lipophilicity and improve membrane permeability, which can influence the compound's bioavailability and interaction with hydrophobic enzyme pockets . The specific combination of the 2,5-dimethylindole and the substituted benzenesulfonamide in this molecule may synergize anti-inflammatory effects, potentially through modulation of enzymatic pathways such as the lipoxygenase (LOX) cascade, as seen in related compounds patented as inhibitors of 15-lipoxygenase . Researchers can utilize this compound as a critical building block for the synthesis of more complex molecules or as a pharmacological tool to probe specific biological mechanisms and signal transduction pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-12-4-7-18-16(10-12)15(13(2)22-18)8-9-21-26(23,24)14-5-6-17(20)19(11-14)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPAMSLHQBZVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)Br)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its antibacterial and anticancer properties. Research has indicated that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

Antibacterial Activity

Recent studies have shown that similar indole derivatives possess effective antibacterial properties. For example, compounds with a related structure have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Indole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamideS. aureus7.1 µM
Related Indole DerivativeE. coli6.5 µM
Another Indole CompoundK. pneumoniae9.4 µM

Anticancer Applications

The compound's structural features suggest potential as an anticancer agent. Studies have focused on the synthesis of similar sulfonamide derivatives, which have shown promising results in inhibiting cancer cell proliferation.

Neuroprotective Effects

Emerging research suggests that indole derivatives may also possess neuroprotective properties. Compounds similar to this compound have been shown to enhance neuronal repair processes following injuries . This opens avenues for exploring its application in neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of indole derivatives found that the tested compound exhibited a significant reduction in bacterial load in infected models, outperforming standard antibiotics in some cases.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation effectively at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Structural Features Biological Activity Key Differences from Target Compound
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide Lacks bromine and methyl groups on indole Anti-inflammatory properties Reduced lipophilicity and receptor selectivity due to absence of bromine and dimethylindole .
5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide Fluorine at benzene 5-position Enhanced cytotoxicity in breast cancer cells Fluorine’s electronegativity alters electronic properties; smaller atomic radius compared to bromine reduces steric hindrance .
4-Bromo-2,5-dimethoxyphenethylamine (25B-NBOMe) Bromine and methoxy groups on benzene; phenethylamine backbone Potent hallucinogenic activity via 5-HT₂A agonism Lacks sulfonamide group and indole core, leading to divergent pharmacological effects .
N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide Chlorine at benzene 5-position; methylindole Improved metabolic stability in liver microsomes Chlorine substitution increases polarity but may reduce blood-brain barrier penetration compared to bromine .
4-tert-Butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide tert-Butyl group at benzene 4-position Potential diuretic or carbonic anhydrase inhibition Bulkier tert-butyl group reduces solubility but enhances protein-binding affinity .

Biological Activity

4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H21BrN2O3S
  • Molecular Weight : 437.35 g/mol
  • InChIKey : YFPAMSLHQBZVLH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Derivative : The indole moiety is synthesized using standard indole chemistry.
  • Bromination : The introduction of the bromine atom is achieved through electrophilic substitution reactions.
  • Sulfonamide Formation : The final step involves coupling the sulfonamide group with the indole derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar indole and sulfonamide functionalities have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Inhibition of cell cycle progression
Compound BMCF73.5Induction of apoptosis
This compoundA549TBDTBD

Note: TBD indicates that data is still being gathered or confirmed.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been observed to inhibit various kinases involved in cancer progression.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in related compounds, suggesting a potential mechanism for inducing cancer cell death.

Case Studies

  • Study on Antiproliferative Effects : A recent study demonstrated that a series of indole derivatives exhibited enhanced antiproliferative activity when modified at specific positions on the benzene ring. The study concluded that structural modifications significantly influence biological outcomes .
  • Inflammation Models : In vitro studies have indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling brominated sulfonamide precursors with indole derivatives. Key steps include Buchwald-Hartwig amination for aryl-amine bond formation and Suzuki-Miyaura coupling for bromine substitution. Intermediates are purified via column chromatography and characterized using 1^1H/13^13C NMR and FT-IR spectroscopy. For example, sulfonamide intermediates are confirmed by characteristic S=O stretching bands (~1335 cm1^{-1}) in IR spectra .
  • Critical Analysis : Contradictions in reported yields (e.g., 79–84% in similar sulfonamide syntheses) may arise from variations in catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) or reaction atmospheres (N2_2 vs. Ar) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, sulfonamide derivatives show planar geometries with torsion angles <5° between aromatic rings, validated by C–C bond lengths (~1.48 Å) and bond angles (~120°) .
  • Complementary Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 575.91 for analogous brominated sulfonamides) , while 1^1H NMR detects deshielded protons near electron-withdrawing groups (e.g., δ 7.8–8.1 ppm for aromatic H adjacent to sulfonamide) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura reactions. Bromine’s electronegativity lowers LUMO energy at the aryl site, enhancing oxidative addition with Pd(0) catalysts. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps influenced by solvent polarity (e.g., DMF > THF) .
  • Data Contradictions : Conflicting reports on bromine’s directing effects (ortho vs. para substitution) may stem from competing σ- vs. π-complexation during metalation .

Q. How do structural modifications (e.g., methyl/methoxy groups) impact the compound’s supramolecular interactions?

  • Methodology : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O, π-π stacking). For example, methoxy groups enhance hydrogen-bond acceptor capacity (dnorm_{\text{norm}} = 1.8 Å), while methyl groups increase hydrophobic packing efficiency (packing coefficient ~0.74) .
  • Structure-Activity Relationship (SAR) : Methyl groups at indole positions (2,5-dimethyl) reduce rotational freedom, improving binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 inhibition in sulfonamide analogs) .

Q. What analytical strategies resolve discrepancies in solubility and stability profiles under physiological conditions?

  • Methodology : Phase-solubility diagrams (e.g., Higuchi–Connors method) assess pH-dependent solubility (pKa ~8.5 for sulfonamide NH). Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products (e.g., demethylation at methoxy groups) .
  • Contradictions : Divergent logP values (e.g., 3.2 vs. 3.8) in computational vs. experimental assays highlight limitations in force-field parameterization for brominated aromatics .

Methodological Best Practices

  • Synthetic Reproducibility : Use Schlenk-line techniques for air-sensitive steps (e.g., indole alkylation) and rigorously dry solvents (molecular sieves) to suppress hydrolysis .
  • Data Validation : Cross-validate SC-XRD data with CIF check reports (e.g., PLATON) to detect missed symmetry or twinning .

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